![molecular formula C6H5IN4S B11836105 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)
3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of iodine and methylthio groups in the structure of this compound makes it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent to form the pyrazolopyrimidine core.
Methylthio Substitution: The final step involves the substitution of a methylthio group at the desired position using a methylthiolating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Halogenation and Substitution Reactions
The iodine substituent at position 3 undergoes facile substitution reactions, while the methylthio group at position 6 can participate in nucleophilic displacement or oxidation.
Iodine Substitution
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Suzuki-Miyaura Cross-Coupling : The 3-iodo group is reactive in palladium-catalyzed cross-coupling reactions. For example, coupling with arylboronic acids under Suzuki conditions yields 3-aryl derivatives.
Example :
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (90°C, 12 h) gives 3-phenyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in 85% yield .
Methylthio Group Modifications
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Oxidation : The methylthio group can be oxidized to sulfone or sulfoxide derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane.
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Nucleophilic Displacement : Treatment with amines (e.g., morpholine) in the presence of CuI/L-proline at 100°C replaces the methylthio group with amino functionalities.
Palladium-Catalyzed C–H Activation
The pyrazolo[3,4-d]pyrimidine core facilitates regioselective C–H functionalization at position 5 or 7 under palladium catalysis:
Direct Arylation
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Using Pd(OAc)₂ as a catalyst and Ag₂CO₃ as an oxidant in hexafluoroisopropanol (HFIP), the compound undergoes arylation at position 5 with aryl iodides.
Example :
Reaction with 4-iodotoluene (110°C, 24 h) yields 5-(4-methylphenyl)-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (72% yield) .
Functionalization via Sequential Coupling
The compound serves as a precursor for synthesizing polysubstituted derivatives through sequential cross-coupling:
One-Pot Sequential Suzuki Reactions
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Initial coupling at position 3 with an arylboronic acid.
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Subsequent coupling at position 6 after replacing methylthio with a chloro group (via PCl₅) .
Biological Activity-Driven Modifications
Structural tweaks enhance pharmacological properties:
Cyclin-Dependent Kinase (CDK) Inhibition
-
Replacement of the methylthio group with amino or alkoxy groups improves CDK2/4 inhibition.
Example :
6-Amino-3-iodo derivatives show IC₅₀ values of 12 nM (CDK2) and 18 nM (CDK4).
Stability and Reactivity Trends
Synthetic Routes and Key Intermediates
Scientific Research Applications
3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the role of specific molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group, which may affect its biological activity.
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the iodine atom, which may influence its reactivity and interactions with molecular targets.
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with bromine instead of iodine, which can alter its chemical properties and reactivity.
Uniqueness
The presence of both iodine and methylthio groups in 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolopyrimidine class, which is known for various pharmacological properties including anti-inflammatory, anti-cancer, and anti-viral effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Studies have indicated that this compound may inhibit specific kinases and enzymes that play critical roles in cell proliferation and survival.
Biological Activities
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Anticancer Activity :
- Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies revealed IC50 values in the low micromolar range for several types of cancer cells, indicating potent anticancer properties.
- A notable study showed that treatment with this compound led to apoptosis in human breast cancer cells through the activation of caspase pathways .
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation markers in preclinical models. It was effective in inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
- Antiviral Properties :
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Activity Type | Assay Type | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MTT Assay (Breast Cancer) | 5.2 | |
Anti-inflammatory | ELISA (Cytokines) | N/A | |
Antiviral | Viral Replication Assay | N/A |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups.
- Inflammatory Disease Model : In a mouse model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced inflammatory markers, supporting its potential use in treating autoimmune conditions.
Properties
Molecular Formula |
C6H5IN4S |
---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5IN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) |
InChI Key |
ZGUBRPZJGATADZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NNC(=C2C=N1)I |
Origin of Product |
United States |
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